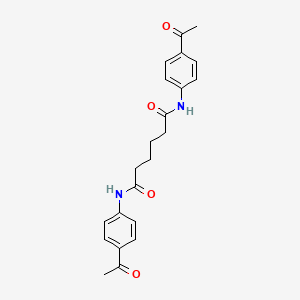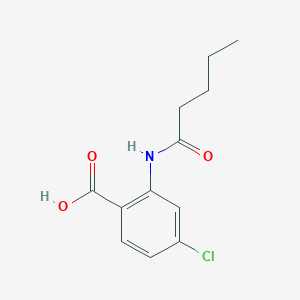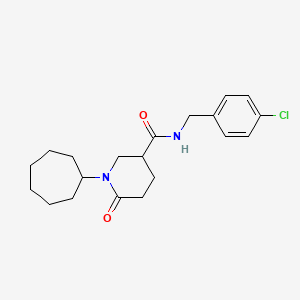
1,3-benzodioxol-5-yl(1-methyl-1H-imidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-benzodioxol-5-yl(1-methyl-1H-imidazol-2-yl)methanol, also known as Ro 15-4513, is a compound that has been studied extensively for its potential use in scientific research. This compound is a selective antagonist of the GABA-A receptor, which is a type of neurotransmitter receptor that is involved in the regulation of anxiety, sleep, and other physiological processes.
作用機序
1,3-benzodioxol-5-yl(1-methyl-1H-imidazol-2-yl)methanol acts as a selective antagonist of the GABA-A receptor. This receptor is a type of neurotransmitter receptor that is involved in the regulation of anxiety, sleep, and other physiological processes. When 1,3-benzodioxol-5-yl(1-methyl-1H-imidazol-2-yl)methanol binds to the GABA-A receptor, it blocks the action of the neurotransmitter GABA, which normally activates the receptor. This results in a decrease in the activity of the GABA-A receptor, which can have various effects on physiological processes depending on the specific context.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-benzodioxol-5-yl(1-methyl-1H-imidazol-2-yl)methanol depend on the specific context in which it is used. However, some general effects of this compound include a decrease in the activity of the GABA-A receptor, which can lead to changes in anxiety, sleep, and other physiological processes. Additionally, this compound has been shown to have analgesic effects in animal models.
実験室実験の利点と制限
1,3-benzodioxol-5-yl(1-methyl-1H-imidazol-2-yl)methanol has several advantages for use in lab experiments. For example, it is a selective antagonist of the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, this compound has been shown to have analgesic effects in animal models, which makes it a useful tool for studying pain pathways. However, there are also some limitations to the use of this compound in lab experiments. For example, it can be difficult to obtain in large quantities, and its effects can be context-dependent, which makes it important to carefully control experimental conditions.
将来の方向性
There are several future directions for research on 1,3-benzodioxol-5-yl(1-methyl-1H-imidazol-2-yl)methanol. One area of interest is the role of this compound in the regulation of anxiety and other mood disorders. Additionally, researchers are interested in exploring the potential analgesic effects of this compound in more detail, with the goal of developing new pain medications. Finally, there is interest in developing new compounds that are selective antagonists of the GABA-A receptor, with the goal of better understanding the role of this receptor in various physiological processes.
合成法
1,3-benzodioxol-5-yl(1-methyl-1H-imidazol-2-yl)methanol can be synthesized using a variety of methods. One common method involves the reaction of 1-methylimidazole with 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 1,3-benzodioxol-5-yl(1-methyl-1H-imidazol-2-yl)methanol as a white crystalline solid.
科学的研究の応用
1,3-benzodioxol-5-yl(1-methyl-1H-imidazol-2-yl)methanol has been studied extensively for its potential use in scientific research. This compound is a selective antagonist of the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. For example, researchers have used this compound to study the role of the GABA-A receptor in the regulation of anxiety, sleep, and other physiological processes.
特性
IUPAC Name |
1,3-benzodioxol-5-yl-(1-methylimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-5-4-13-12(14)11(15)8-2-3-9-10(6-8)17-7-16-9/h2-6,11,15H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKNURQWULVXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate](/img/structure/B5029264.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5029271.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5029289.png)
![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzonitrile](/img/structure/B5029308.png)

![diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate](/img/structure/B5029314.png)
![4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5029317.png)
![1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate](/img/structure/B5029323.png)



![4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine](/img/structure/B5029354.png)
![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5029357.png)
![N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide](/img/structure/B5029360.png)